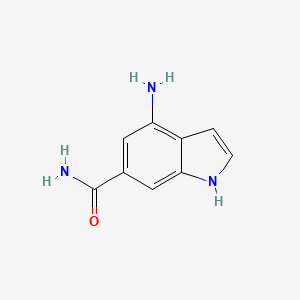

4-Amino-1H-indole-6-carboxamide

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

Indole derivatives represent a critically important class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities. Their structural versatility allows for the synthesis of a multitude of analogues with diverse pharmacological profiles, making them a staple in drug discovery programs.

The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole with zinc dust. nih.gov This foundational work paved the way for the exploration of a new class of compounds. The early 20th century saw a surge in interest as the indole nucleus was identified in essential biomolecules, solidifying its importance in the scientific community.

The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. This term reflects its recurring presence in a wide range of biologically active compounds that target different receptors and enzymes. The indole ring's ability to mimic peptide structures and engage in hydrogen bonding and π-stacking interactions allows it to bind to various biological targets with high affinity.

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Class |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Ondansetron (B39145) | Antiemetic |

| Vincristine | Anticancer |

The indole moiety is a fundamental building block in nature. It is famously present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Furthermore, a vast number of alkaloids, which are naturally occurring compounds with significant physiological effects, are based on the indole structure. These include compounds like psilocybin and the ergot alkaloids.

Overview of 4-Amino-1H-indole-6-carboxamide

Within the extensive family of indole derivatives, this compound has emerged as a compound of interest for specific therapeutic applications. Its unique substitution pattern distinguishes it and provides a basis for its targeted investigation.

This compound is classified as a disubstituted indole. The core indole ring is functionalized with an amino group (-NH2) at the 4-position and a carboxamide group (-CONH2) at the 6-position. This specific arrangement of functional groups is crucial to its chemical properties and biological activity.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 71721197 nih.gov |

The primary research rationale for investigating this compound and its derivatives stems from their potential as cholinesterase inhibitors. Cholinesterase enzymes, such as acetylcholinesterase (AChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission.

The amino group at the 4-position and the carboxamide group at the 6-position are key pharmacophoric features. The amino group can participate in crucial hydrogen bonding interactions within the active site of the cholinesterase enzyme. The carboxamide group also contributes to the binding affinity through hydrogen bonding and can be a point for further chemical modification to optimize the compound's properties. Research in this area often involves the synthesis of a series of derivatives where the amino and carboxamide groups are modified to explore the structure-activity relationship (SAR) and enhance potency and selectivity for the target enzyme.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-amino-1H-indole-6-carboxamide |

InChI |

InChI=1S/C9H9N3O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,10H2,(H2,11,13) |

InChI Key |

FCZHJBTYDMYEBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)C(=O)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 4 Amino 1h Indole 6 Carboxamide

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-Amino-1H-indole-6-carboxamide is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement and functional groups, and together they offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques such as HSQC, HMBC, DEPTQ)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the amino group, and the carboxamide group. The chemical shifts (δ) and coupling constants (J) of these protons are crucial for assigning them to specific positions within the molecule. ubc.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom, including those in the indole ring and the carboxamide functional group.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) are instrumental in assembling the complete molecular structure.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. columbia.edusdsu.edu

DEPTQ experiments help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While specific experimental data for this compound is not widely published, the expected spectral data can be inferred from the analysis of closely related indole carboxamide derivatives. arkat-usa.orgnih.govresearchgate.net

| Technique | Information Provided |

| ¹H NMR | Chemical environment of protons, including number, type, and connectivity. |

| ¹³C NMR | Information about the carbon skeleton of the molecule. |

| HSQC | Direct one-bond correlations between protons and carbons. |

| HMBC | Two- and three-bond correlations between protons and carbons, revealing connectivity. |

| DEPTQ | Differentiation of carbon types (CH₃, CH₂, CH, and quaternary carbons). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the indole, the primary amine, and the amide group, as well as the C=O stretching of the carboxamide. researchgate.netresearchgate.net The precise positions of these bands can provide information about hydrogen bonding within the molecule. Analysis of related indole derivatives shows characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and C=O stretching around 1650 cm⁻¹. arkat-usa.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3500 |

| N-H Stretch (Amine) | 3300 - 3500 (typically two bands) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C=O Stretch (Amide) | 1630 - 1695 |

| C-N Stretch | 1000 - 1350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Bending | 1400 - 1600 |

Mass Spectrometry (HR-MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound with high confidence. mdpi.comacs.orgnih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like indole carboxamides, often resulting in the observation of the protonated molecule [M+H]⁺. nih.govnih.gov This allows for the direct determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of the compound and for identifying any potential impurities.

Chromatographic Purity and Separation Techniques

Ensuring the purity of a chemical compound is critical for its intended applications. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be employed to analyze the purity of this compound. The retention time and peak purity can be monitored using a UV detector. The purity is determined by the area percentage of the main peak in the chromatogram.

Preparative HPLC for Purification

For obtaining highly pure samples of this compound, preparative HPLC is the method of choice. nih.govresearchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the target compound. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the final product is then verified by analytical HPLC.

| Technique | Application |

| Analytical HPLC | Assessment of compound purity, determination of retention time. |

| Preparative HPLC | Isolation and purification of the compound in larger quantities. |

Column Chromatography and Flash Chromatography

The purification of synthetic compounds is a critical step to ensure that subsequent characterization and biological evaluations are performed on a substance of known and high purity. Column chromatography and its more rapid variant, flash chromatography, are indispensable techniques for the purification of organic compounds, including indole derivatives. These methods separate components of a mixture based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.

For indole derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), is crucial for achieving effective separation. The optimal solvent system is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound.

In the context of purifying indole-carboxamides, the literature provides examples of successful purifications using these techniques. For instance, N-substituted indole-2-carboxamides have been purified using silica gel column chromatography with a mobile phase of hexane (B92381) and ethyl acetate in an 8:2 ratio. For other related heterocyclic compounds derived from indoles, flash chromatography on silica gel with a gradient of ethyl acetate in petroleum ether has been utilized. Given the polar nature of the amino and carboxamide groups on the this compound, a more polar solvent system, potentially involving methanol in dichloromethane, might be required to ensure adequate elution from the silica gel column. The addition of a small amount of a basic modifier, such as triethylamine (B128534) (around 0.1%), to the eluent can be beneficial for improving the peak shape and recovery of basic compounds like aminoindoles by minimizing their interaction with the acidic silica surface.

A generalized procedure for the purification of an indole derivative like this compound would involve dissolving the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and adsorbing it onto a small amount of silica gel. This "dry loading" method is often preferred for compounds with limited solubility in the eluent. The silica-adsorbed crude product is then carefully loaded onto the top of a pre-packed silica gel column. The mobile phase is passed through the column under gravity (in traditional column chromatography) or with positive pressure (in flash chromatography), and the fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Typical Conditions for Chromatographic Purification of Indole Derivatives

| Parameter | Column Chromatography | Flash Chromatography |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Ethyl Acetate/Petroleum Ether, Hexane/Ethyl Acetate |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |

| Detection | Thin-Layer Chromatography (TLC), UV-Vis | UV-Vis Detector, TLC |

| Typical Scale | mg to g | mg to multi-g |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its potential interactions with biological targets.

A search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, a detailed analysis of its solid-state characteristics, including specific crystallographic data such as unit cell dimensions, space group, and key intramolecular and intermolecular interactions, cannot be provided at this time.

In the absence of experimental crystallographic data, computational modeling techniques could be employed to predict the three-dimensional structure and potential solid-state packing of this compound. However, such theoretical models would require experimental validation for confirmation. The presence of both hydrogen bond donors (the amino and amide N-H groups, and the indole N-H) and hydrogen bond acceptors (the amide carbonyl oxygen and the nitrogen atoms) suggests that the crystal structure would likely be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would play a significant role in the stability and the physical properties of the solid material.

Chemical Reactivity and Derivatization of 4 Amino 1h Indole 6 Carboxamide

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged structure in medicinal chemistry, largely due to its versatile reactivity. arkat-usa.org The delocalization of π-electrons within the bicyclic structure renders it susceptible to a variety of chemical transformations. researchgate.net

Electrophilic Substitution Reactions (C2, C3, and C6 Positions)

The indole nucleus is inherently electron-rich, making it highly reactive towards electrophiles. Electrophilic substitution is a fundamental reaction for this class of compounds. researchgate.net The positions most susceptible to electrophilic attack are C3 and C2. researchgate.netresearchgate.net Generally, the C3 position is the most electronically favored site for electrophilic substitution. researchgate.net However, the presence of substituents on the indole ring can influence the regioselectivity of these reactions.

For 4-Amino-1H-indole-6-carboxamide, the amino group at the C4 position and the carboxamide group at the C6 position will influence the electron density distribution within the ring, thereby directing incoming electrophiles. While specific studies on the electrophilic substitution of this exact compound are not extensively detailed, general principles of indole chemistry suggest that the C2, C3, and C5 positions would be the most likely sites for reaction. The directing effects of the existing substituents would need to be considered for predicting the major product. For instance, Friedel-Crafts alkylation is a common method for C-C bond formation via electrophilic aromatic substitution on indoles. researchgate.net

Protonation Behavior

The indole ring possesses a slightly acidic NH group that can be deprotonated under basic conditions to form a nucleophilic center. researchgate.net Conversely, the indole can be protonated in the presence of acid. Under acidic conditions, protonation of spiroindoleninpyrroloquinazolinone on the indolenine nitrogen has been observed to lead to a retrograde aldol (B89426) reaction. nih.gov The specific protonation behavior of this compound would be influenced by the electronic effects of the amino and carboxamide substituents.

Oxidation Reactions

The indole nucleus can undergo oxidation reactions. For instance, the oxidation of the aldehydic group of certain indole derivatives to a carboxylic acid can be achieved using an oxidizing agent like potassium permanganate. researchgate.net Furthermore, substituted 5-aminoindole (B14826) derivatives have been noted to be potentially unstable against air oxidation. d-nb.info

Cycloaddition Reactions

The C2-C3 double bond of the indole ring can participate in cycloaddition reactions, which is a valuable strategy for synthesizing fused-ring structures. researchgate.net Both [4+2] and 1,3-dipolar cycloaddition reactions have been reported for various indole derivatives. researchgate.netsemanticscholar.orgresearchgate.net For example, cobalt-catalyzed [4+2] annulation of indole-3-carboxamides with alkenes has been used to regioselectively synthesize γ-carbolinones. acs.org This type of reaction involves the C–H/N–H annulation of the indole. acs.org The specific reactivity of this compound in cycloaddition reactions would depend on the reaction conditions and the nature of the reacting partner.

Hydrogenation Studies

The indole ring can be fully hydrogenated to yield octahydroindoles. Ruthenium-NHC-catalyzed asymmetric, complete hydrogenation of protected indoles has been developed, allowing for the creation of multiple new stereocenters. acs.org Palladium on carbon (Pd/C) is also a common catalyst for the hydrogenation of nitro groups on an indole ring to an amine. d-nb.info

Reactivity of Amino and Carboxamide Functional Groups

The amino and carboxamide groups of this compound are also key sites for chemical modification.

The amino group can act as a nucleophile. For example, it can react with various electrophiles. The synthesis of indole-2-carboxamides often involves the coupling of an indole carboxylic acid with an amine. arkat-usa.org

The carboxamide group is a versatile functional group. Amide bond formation is a cornerstone of medicinal chemistry. arkat-usa.org The carboxamide can be synthesized through coupling reactions between a carboxylic acid and an amine. arkat-usa.orgresearchgate.net It can also undergo various transformations. For example, the hydrazinolysis of amides, accelerated by ammonium (B1175870) salts, can convert the amide to a hydrazide, which can be further transformed into other functional groups like esters. frontiersin.org

The reactivity of both the amino and carboxamide groups can be influenced by the electronic nature of the indole ring and the other substituent. The interplay of these functional groups allows for a wide range of derivatization possibilities, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Acylation Reactions of the Amino Group

The amino group of this compound is a key site for chemical modification, particularly through acylation reactions. These reactions involve the coupling of the amino group with various acylating agents, such as carboxylic acids or their derivatives, to form an amide bond. This approach is widely used to synthesize a diverse range of N-acylated indole derivatives.

The general strategy for the acylation of the amino group on the indole scaffold involves the use of coupling agents to facilitate the formation of the amide bond. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt), or BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). nih.govrsc.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) to neutralize the acid formed during the reaction. nih.govacs.org

For instance, various indole-2-carboxylic acids have been successfully coupled with a range of amines using EDC·HCl and HOBt in DIPEA, resulting in the formation of indole-2-carboxamides in high yields (66–99%). rsc.org This method has proven to be more efficient than using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which in some cases led to lower yields. rsc.org

The choice of the acylating agent allows for the introduction of a wide variety of substituents, leading to derivatives with different electronic and steric properties. For example, 4,6-difluoroindole-2-carboxylic acid has been acylated with benzylamine (B48309) and phenylhydrazine (B124118) to produce the corresponding N-benzyl and N-phenylhydrazide derivatives in high yields (98% and 93%, respectively). nih.gov

In some synthetic routes, the amino group is first protected, for example with a benzyloxycarbonyl (Cbz) group, before further modifications are made to other parts of the molecule. acs.org The protecting group can then be removed to allow for the acylation of the amino group at a later stage.

The table below provides examples of acylation reactions on related indole systems, illustrating the versatility of this reaction.

Table 1: Examples of Acylation Reactions on Indole Scaffolds

| Indole Starting Material | Acylating Agent/Amine | Coupling Reagents | Product | Yield (%) | Reference |

| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | N-rimantadine-indole-2-carboxamides | 66-99 | rsc.org |

| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine | Not specified | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | 98 | nih.gov |

| 4,6-Difluoroindole-2-carboxylic acid | Phenylhydrazine | Not specified | N-Phenylhydrazinyl-4,6-difluoro-1H-indole-2-carboxamide | 93 | nih.gov |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Various amines | BOP, DIPEA | 5-Chloro-3-methyl-N-substituted-1H-indole-2-carboxamides | Not specified | nih.gov |

| 4-Amino-1H-indole-3-carboxylate intermediate | Benzyl (B1604629) chloroformate | Pyridine | 4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | 61 | acs.org |

Modifications of the Carboxamide Group

The carboxamide group at the 6-position of the indole ring is another functional handle that can be chemically modified to create new derivatives. These modifications can involve hydrolysis, reduction, or conversion to other functional groups.

One common modification is the hydrolysis of the carboxamide to the corresponding carboxylic acid. This is typically achieved by heating with a strong base, such as sodium hydroxide (B78521), in a suitable solvent like aqueous methanol (B129727). nih.gov For example, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate was hydrolyzed to 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid using lithium hydroxide (LiOH). nih.gov The resulting carboxylic acid can then be used in subsequent coupling reactions to form new amide derivatives.

The carboxamide can also be converted into other nitrogen-containing heterocycles. For instance, treatment of 1-methyl-1H-indole-6-carbohydrazide with carbon disulfide (CS2) and potassium hydroxide (KOH) leads to the formation of a 1,3,4-oxadiazole-2-thione derivative. nih.gov The initial step in this sequence is the conversion of the methyl ester of 1-methyl-1H-indole-6-carboxylate to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov

Furthermore, the amide nitrogen can participate in cyclization reactions. Cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported to produce γ-carbolinone scaffolds. acs.orgacs.org This reaction involves the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a significant increase in molecular complexity. acs.orgacs.org

The table below summarizes some of the modifications that can be performed on the carboxamide group or its precursors.

Table 2: Modifications of the Indole-6-Carboxamide Group and its Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Methyl-1-methyl-1H-indole-6-carboxylate | Hydrazine hydrate | 1-Methyl-1H-indole-6-carbohydrazide | 78 | nih.gov |

| 1-Methyl-1H-indole-6-carbohydrazide | Carbon disulfide, KOH | 5-(1-Methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione | Not specified | nih.gov |

| Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | LiOH | 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Not specified | nih.gov |

| Indole-3-carboxamide | Alkenes, Co(acac)2, Ag2O, PivOH | γ-Carbolinone | 72-89 | acs.org |

Development of this compound Derivatives

Strategies for Structural Diversification

The development of derivatives of this compound relies on various strategies to achieve structural diversification. A primary approach is the modification of the core indole scaffold by introducing different substituents at various positions. This allows for a systematic exploration of the structure-activity relationship (SAR).

One common strategy is the substitution on the indole ring itself. For example, introducing electron-donating groups like methyl or methoxy (B1213986), or electron-withdrawing groups such as halogens, at the 5- and/or 7-positions can significantly influence the electronic properties of the indole nucleus and its biological activity. nih.govacs.org For instance, studies on indole-2-carboxamides have shown that substitutions at the 4- and/or 6-positions of the indole ring can be optimal for certain biological activities. nih.gov

Another key strategy involves modifying the side chains attached to the indole core. This can include altering the length and nature of the linker between the indole and another functional group. For example, in a series of indole-2-carboxamides, changing the linker between the amide and a phenyl ring was found to be a key structural requirement for allosteric modulation of the CB1 receptor. acs.org Similarly, branching the side chain or N-methylating the amide can lead to compounds with different potencies and solubility profiles. acs.org

The replacement of one ring system with another, known as scaffold hopping, is also a valuable strategy. For example, replacing the indole scaffold with isoquinoline, azaindole, benzofuran, or benzimidazole (B57391) has been explored to identify new chemical spaces for further modifications. acs.org

The table below highlights different strategies for structural diversification of indole carboxamide derivatives.

Table 3: Strategies for Structural Diversification of Indole Carboxamides

| Diversification Strategy | Example of Modification | Resulting Compound Type | Reference |

| Substitution on Indole Ring | Introduction of chloro and methyl groups | 5-Chloro-3-methyl-1H-indole-2-carboxamides | nih.gov |

| Substitution on Indole Ring | Introduction of fluoro groups | 4,6-Difluoro-1H-indole-2-carboxamides | nih.gov |

| Modification of Side Chain | Varying the N-phenethyl substituent | N-phenethyl-indole-2-carboxamides | nih.gov |

| Modification of Side Chain | Replacing morpholine (B109124) with piperazine (B1678402) or piperidine | N-((6-(piperazin-1-yl)pyridin-3-yl)methyl)-indole-2-carboxamides | acs.org |

| Scaffold Hopping | Replacing indole with isoquinoline | Isoquinoline-carboxamides | acs.org |

| Linker Modification | Reversing the amide bond | Indole-N-methyl-acetamides | acs.org |

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new hybrid compounds with improved affinity, selectivity, and/or a dual mode of action.

In the context of this compound, hybridization can be achieved by linking the indole core to other biologically relevant scaffolds. For instance, indole-based hybrids have been successfully synthesized by coupling the indole moiety with other heterocyclic systems like isoxazole. nih.gov This has led to the discovery of novel antitumor agents. nih.gov The synthesis of these hybrids often involves a multi-step process, starting with the construction of the individual heterocyclic components, followed by their coupling. nih.gov

Another example of molecular hybridization is the combination of the indole scaffold with amino acids. researchgate.netarkat-usa.org This approach aims to create peptidomimetic structures that can interact with biological targets in a specific manner. arkat-usa.org The synthesis of these hybrids typically involves the coupling of an indole carboxylic acid with an amino acid ester using standard peptide coupling reagents. researchgate.netarkat-usa.org

Fragment-based drug design, a related approach, has also been employed. nih.gov This involves incorporating a specific fragment from a known bioactive compound into the indoleamide scaffold. For example, the benzyl group from a known anti-TB compound was incorporated into an indole-2-carboxamide, leading to a new hybrid with potential antitubercular activity. nih.gov

The table below presents examples of molecular hybridization approaches involving the indole scaffold.

Table 4: Molecular Hybridization of Indole Derivatives

| Indole Core | Hybridized Moiety | Resulting Hybrid | Synthetic Approach | Reference |

| 3-Acetylindole | Isoxazole | Indole-isoxazole hybrids | Cyclization followed by amide coupling | nih.gov |

| Indole-2-carboxylic acid | Amino acids | Indole-amino acid carboxamides | Amide coupling with amino acid esters | researchgate.netarkat-usa.org |

| 4,6-Difluoroindole-2-carboxylic acid | Benzyl group (from a known anti-TB compound) | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | Fragment-based design and amide coupling | nih.gov |

| Indole-6-carbohydrazide | Phenyl isothiocyanate | Indole carbothioamide derivatives | Reaction with aryl isothiocyanates | nih.gov |

Biological Activities and Mechanisms of Action of 4 Amino 1h Indole 6 Carboxamide Derivatives in Vitro Studies

Neurodegenerative Disease Context: Targeting Pathological Protein Aggregation

In the realm of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the misfolding and aggregation of specific proteins are hallmark pathological events. In vitro research has demonstrated the promising role of 4-Amino-1H-indole-6-carboxamide derivatives in counteracting these processes.

Inhibition of Protein Oligomerization (e.g., Alpha-Synuclein (B15492655), Tau Proteins)

A critical focus of research has been the ability of these derivatives to inhibit the formation of toxic oligomers and fibrils of proteins like alpha-synuclein (α-syn) and tau. The aggregation of α-syn is a key factor in Parkinson's disease, leading to the formation of Lewy bodies in neurons. acs.org Similarly, the misfolding of tau protein and the formation of neurofibrillary tangles are characteristic of Alzheimer's disease. nih.gov

Studies have shown that certain 4-aminoindole (B1269813) carboxamide derivatives can effectively curtail the oligomerization of both α-syn and the 2N4R isoform of tau. researchgate.netnih.gov For instance, biophysical methods such as Thioflavin T (ThT) fluorescence assays and photo-induced cross-linking of unmodified proteins (PICUP) have been employed to evaluate the anti-aggregation properties of these compounds. nih.govnih.gov Results from these assays confirmed the anti-oligomer and anti-fibril activities of specific amide derivatives. nih.gov Notably, 4-aminoindole carboxamides demonstrated superior anti-fibrillar activity compared to their 5-aminoindole (B14826) counterparts. nih.govnih.gov

One study highlighted that specific amide derivatives (compounds 2, 8, and 17) exhibited anti-oligomer and anti-fibril activities against both α-syn and the 2N4R isoform of tau. researchgate.netnih.gov Furthermore, at a concentration of 40 µM, one of these derivatives (compound 8) was shown to reduce the formation of α-syn inclusions in M17D neuroblastoma cells. nih.govnih.gov This indicates a potential neuroprotective effect by preventing the accumulation of these toxic protein aggregates.

Interestingly, while some derivatives effectively inhibit α-syn oligomerization, they may not have the same effect on all tau isoforms. acs.orgnih.gov This selectivity underscores the nuanced interactions between these compounds and their target proteins.

Modulation of Protein-Protein Interactions

The mechanism by which these derivatives inhibit protein aggregation appears to involve the modulation of protein-protein interactions. nih.govnih.gov By interacting with α-syn or tau monomers, these compounds can interfere with the initial steps of the aggregation cascade, preventing the formation of larger, pathological assemblies. prf.org The indole (B1671886) nucleus, a core component of these molecules, is recognized for its ability to engage in various interactions with biological receptors, making it a "privileged scaffold" in medicinal chemistry. nih.gov The specific interactions can be influenced by the nature and position of substituents on the indole ring.

Effects on Neuronal Health Pathways

By inhibiting the formation of toxic protein oligomers and fibrils, this compound derivatives can indirectly support neuronal health. The accumulation of these aggregates is known to induce cellular stress, disrupt normal cellular functions, and ultimately lead to neuronal death. Therefore, the anti-aggregation activity of these compounds represents a promising therapeutic strategy to mitigate neurodegeneration. prf.org For example, in M17D neuroblastoma cells expressing inclusion-forming α-syn, treatment with effective amide derivatives led to a reduction in these inclusions, suggesting a cytoprotective effect. researchgate.netnih.gov

Anticancer and Antiproliferative Activities: A Multi-pronged Approach

In addition to their neuroprotective potential, derivatives of this compound have demonstrated significant anticancer and antiproliferative activities in various cancer cell lines. Their mechanisms of action in this context are multifaceted, involving the inhibition of key enzymes and the induction of cytotoxicity.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair. In cancer therapy, inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. This is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.

Several studies have designed and synthesized 1H-indole-4-carboxamide derivatives as potent PARP-1 inhibitors. researchgate.net These compounds have shown significant inhibitory activity against the PARP-1 enzyme. For instance, one study identified a derivative, LX15, with an IC50 value of 13 nM against PARP-1, which was more potent than the known PARP inhibitor AG014699. researchgate.net This compound also displayed excellent selectivity, being more cytotoxic to BRCA1 deficient cells (CC50 = 0.98 μM) compared to wild-type MCF-7 cells (CC50 = 22 μM). researchgate.net The mechanism of action for these inhibitors involves causing an accumulation of DNA double-strand breaks and impairing cell-cycle progression in cancer cells. researchgate.net

Cytotoxicity in Cancer Cell Lines

Derivatives of this compound have exhibited cytotoxic effects against a range of human cancer cell lines, highlighting their broad-spectrum antiproliferative potential. The indole scaffold itself is a key pharmacophore in the design of anticancer agents due to its ability to interact with various biological targets. nih.gov

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| N-substituted 1H-indole-2-carboxamides | HCT-116 (Colon Cancer) | Compound 10 showed the most significant activity with an IC50 of 1.01 µM and a high selectivity index. | nih.gov |

| N-substituted 1H-indole-2-carboxamides | MCF-7 (Breast Cancer) | Moderate cytotoxicity observed. | nih.gov |

| N2-acryloylhydrazides | HCT 116 (Colon Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |

| N2-acryloylhydrazides | MCF-7 (Breast Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |

| N2-acryloylhydrazides | MDA-MB-231 (Breast Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |

| 1H-indole-4-carboxamide derivatives (LX15) | MCF-7 (Breast Cancer) | CC50 = 22 µM. | researchgate.net |

| 1H-indole-4-carboxamide derivatives (LX15) | BRCA1 deficient cells | CC50 = 0.98 µM. | researchgate.net |

The data clearly indicates that these compounds can inhibit the growth of various cancer cell types, including colon and breast cancer. The cytotoxicity is often dose-dependent, and some derivatives show selectivity for cancer cells over normal cells, which is a desirable characteristic for potential anticancer drugs.

Anti-angiogenic Activity

Derivatives of this compound have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

One study evaluated a carbothioamide derivative for its anti-angiogenic properties using a rat aorta angiogenesis assay. The compound demonstrated the ability to inhibit the sprouting of blood vessels. waocp.org The anti-proliferative effect of this synthetic compound was also assessed on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the angiogenesis process. The results showed that the compound managed to inhibit the proliferation of HUVECs. waocp.org The study concluded that the significant anti-angiogenic activity of the compound may be linked to its anti-proliferative effect against these endothelial cells. waocp.org

Another investigation focused on a carbohydrazide (B1668358) indole derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), and its impact on micro-vessel growth. In an ex vivo rat aorta ring assay, N-5-BIC showed a significant, dose-dependent inhibition of blood vessel growth. deepdyve.com Furthermore, an in vivo chick chorioallantoic membrane (CAM) assay confirmed a significant regression in blood vessels. deepdyve.com The compound exhibited low to non-toxic effects on HUVECs. deepdyve.com

The table below summarizes the in vitro anti-angiogenic and anti-proliferative activities of a specific carbothioamide derivative. waocp.org

| Assay | Cell Line/Model | IC₅₀ (µg/mL) |

| Anti-angiogenic Activity | Rat Aorta Angiogenesis | 56.9 |

| Anti-proliferative Effect | HUVECs | 76.3 |

| Anti-proliferative Effect | A549 (Lung Cancer) | 45.5 |

| Free Radical Scavenging | DPPH | 27.8 |

DNA Intercalation and DNA Damage Induction

The interaction of this compound derivatives with DNA is a key area of research in the development of new therapeutic agents. Some derivatives, such as acridine-4-carboxamides, are known to act as DNA intercalating agents. ijddd.com The mechanism of cytotoxicity for certain DNA-damaging carcinogens, like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), involves the induction of apoptosis. nih.gov Treatment with Trp-P-1 has been shown to cause internucleosomal DNA fragmentation. nih.gov

In a study on pyrrolidine-substituted 5-nitroindole (B16589) derivatives, it was found that these compounds can bind to c-Myc promoter G-quadruplex (G4) DNA. nih.gov Nuclear magnetic resonance (NMR) spectra revealed that some of these newly synthesized compounds interact with the terminal G-quartets of the DNA. nih.gov

Cell Cycle Progression Modulation

Certain derivatives of this compound have been shown to modulate cell cycle progression, a crucial mechanism for controlling cell proliferation. For instance, two novel pyrrole-based carboxamides, CA-61 and CA-84, were found to interfere with the microtubule network, leading to cell cycle arrest in the M-phase and subsequent apoptotic cell death. mdpi.com

Similarly, a study on two new groups of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, found that the most effective cytotoxic agents, compounds 4a and 6c, arrested cancer cells in the G2/M phase. nih.gov Pyrrolidine-substituted 5-nitroindole derivatives have also been shown to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov

Inhibition of Apoptosis Inhibitor Proteins (IAPs)

The information for this section is not available in the provided search results.

Tubulin Polymerization Inhibition

Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer agents. nih.gov

One study reported the synthesis of 1-aroylindoline, 1-aroyl-1,2,3,4-tetrahydroquinoline, and 1-aroylindole derivatives. Among these, 4-amino and 4-hydroxy-1-aroylindoles exhibited antitubulin activity that was superior or comparable to colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov

Another investigation focused on two novel pyrrole-based carboxamides, CA-61 and CA-84, which effectively inhibited tubulin polymerization in a cell-free in vitro assay. mdpi.com Molecular docking studies suggested that these ligands bind efficiently to the colchicine-binding site on tubulin. mdpi.com

Furthermore, a series of fused indole derivatives, designed by replacing the cis-double bond of combretastatin A-4 (a known tubulin inhibitor) with seven-membered rings, also showed excellent inhibition of tubulin polymerization. nih.gov Indole-based TMP analogues with an amide spacer have also been synthesized and evaluated for their tubulin polymerization inhibitory activity, with many demonstrating significant anti-proliferative effects. nih.gov

The table below shows the potent inhibition of tubulin polymerization by a specific 6- and 7-heterocyclyl-1H-indole derivative, compound 1k, and its anti-proliferative activity against MCF-7 cancer cells. nih.gov

| Compound | Tubulin Polymerization IC₅₀ (µM) | Anti-proliferative Activity IC₅₀ (nM) against MCF-7 |

| 1k | 0.58 ± 0.06 | 4.5 ± 1 |

Specific Enzyme Inhibition (e.g., Tyrosine Kinases, SIRT1, α-amylase)

Derivatives of this compound have been designed and synthesized to act as specific enzyme inhibitors, particularly targeting tyrosine kinases which play a crucial role in cancer cell signaling.

A study focused on creating two new groups of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, designed to target either Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases. nih.gov Molecular docking studies indicated that compound 4a was a good fit for the active site of EGFR, while compound 6c fit well within the active site of VEGFR-2. nih.gov In vitro assays confirmed that compound 4a exhibited the highest EGFR enzyme inhibitory activity, and compound 6c showed the highest VEGFR-2 enzyme inhibitory activity. nih.gov The study concluded that these compounds are promising cytotoxic agents that inhibit the tyrosine kinase activity of EGFR and VEGFR-2, respectively. nih.gov

Another compound, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in catecholamine biosynthesis, through the activation of AMP-activated protein kinase (AMPK) in PC12 cells. nih.gov

The table below presents the most potent compounds from a study on new indole derivatives as receptor tyrosine kinase inhibitors. nih.gov

| Compound | Target | Anti-proliferative Activity (Cancer Cell Lines) |

| 4a | EGFR | HepG2, HCT-116, A549 |

| 6c | VEGFR-2 | HepG2, HCT-116, A549 |

Antimicrobial and Antifungal Activities

Various derivatives of this compound have demonstrated promising antimicrobial and antifungal properties.

A new series of indole carboxamides, synthesized through coupling reactions with amino acids, were screened for their antimicrobial activity against ten different yeast strains. arkat-usa.org Two of these compounds exhibited antifungal activity. arkat-usa.org

In another study, newly synthesized aurone (B1235358) derivatives were evaluated for their antimicrobial activities. mdpi.com Compounds 10 and 20 were particularly active against the filamentous fungi F. oxysporum and also showed antifungal activity against various Candida species and Cryptococcus neoformans. mdpi.com These two compounds also demonstrated interesting activity against several Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were tested against a panel of bacteria and fungi. turkjps.org Most of these compounds showed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, as well as good antifungal activity, especially against C. albicans and C. krusei. turkjps.org

The table below summarizes the minimum inhibitory concentration (MIC) values for some of the most active aurone derivatives against various microbial species. mdpi.com

| Compound | Microbial Species | MIC (µM) |

| 10 | F. oxysporum | 25 |

| 20 | F. oxysporum | 25 |

| 10 | C. auris | 50 |

| 20 | C. auris | 12.5 |

| 10 | Other Yeasts | 25 |

| 20 | Other Yeasts | 12.5 |

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, E. coli, P. mirabilis)

Derivatives of the indole core structure have demonstrated notable antibacterial properties. Some synthetic indole derivatives have been identified as effective agents against multidrug-resistant Gram-positive bacteria. nih.gov For instance, certain synthetic indole derivatives, referred to as SMJ-2 and SMJ-4, have shown potent antibacterial activity at low concentrations against S. aureus, including strains that overexpress the NorA efflux pump. nih.gov These compounds are believed to act by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov

Furthermore, some indole derivatives have been shown to inhibit the virulence of several bacteria, including Escherichia coli O157:H7 and Proteus mirabilis. nih.gov Natural indole derivatives produced by rhizobacteria have demonstrated the ability to reduce biofilm formation by P. mirabilis by up to 65-80%. nih.gov These extracts also exhibited anti-urease, anti-swarming, and anti-swimming activity against the tested strains. nih.gov

The following table summarizes the antibacterial activity of selected indole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| SMJ-2 | S. aureus ATCC 29213 | Low frequency of resistance development | nih.gov |

| SMJ-2 | B. subtilis MTCC 121 | Low frequency of resistance development | nih.gov |

| Indole extract (Zch127) | P. mirabilis | Up to 65-80% reduction in biofilm formation | nih.gov |

| Pleuromutilin derivatives (12c, 19c, 22c) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | MIC = 0.25 μg/mL | mdpi.com |

Activity against Fungi (e.g., Candida albicans)

The emergence of drug resistance in fungal pathogens has spurred the development of novel antifungal agents. nih.gov Indole and indoline (B122111) derivatives have been designed and synthesized, showing promising in vitro antifungal activity against Candida albicans, including azole-resistant strains. nih.gov One particular study demonstrated that a derivative, S18, could inhibit the formation of biofilms and the growth of hyphae in C. albicans through the Ras-cAMP-PKA signaling pathway. nih.gov

Another study focused on 6-methoxy-1H-indole-2-carboxylic acid (MICA), which exhibited promising antifungal activities against C. albicans. nih.gov When formulated into a nanosponge hydrogel, it showed increased antimycotic activity compared to fluconazole. nih.gov

The antifungal activity of various indole derivatives is presented in the table below.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Indole derivative S18 | Candida albicans | Inhibition of biofilm formation and hyphal growth | nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Increased antimycotic activity compared to fluconazole | nih.gov |

| Carbazole Derivative (Molecule B) | Candida albicans SC5314 | MIC = 8 μg/mL | mdpi.com |

Anti-inflammatory and Immunomodulatory Activities

Indole derivatives have been investigated for their potential to modulate inflammatory responses.

Inhibition of Inflammatory Mediators

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases. nih.gov Certain indole derivatives have demonstrated the ability to inhibit key inflammatory mediators. For example, hybrid molecules containing both imidazole (B134444) and indole nuclei have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov Specifically, compounds LPSF/NN-52 and LPSF/NN-56 showed promising anti-inflammatory effects. nih.gov

Furthermore, chalcone (B49325)/aryl carboximidamide hybrids have been synthesized and evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial mediators of inflammation. nih.gov Compounds 4c, 4d, 6c, and 6d were identified as potent inhibitors of PGE2 and LPS-induced nitric oxide production. nih.gov

Toll-like Receptor 4 (TLR4) Agonism/Antagonism

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers inflammatory responses. researchgate.netnih.gov Modulation of TLR4 activity is a promising therapeutic strategy for various inflammatory and autoimmune diseases. researchgate.net While specific studies on this compound derivatives and their direct interaction with TLR4 are limited, the broader class of indole derivatives has been explored for TLR4 modulation. The search for small molecules that can act as either agonists or antagonists of TLR4 is an active area of research. nih.govnih.gov TLR4 antagonists, for instance, are being investigated for their potential to treat conditions like intestinal inflammation. researchgate.net

Antioxidant and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. researchgate.net Indole derivatives have shown significant antioxidant and free radical scavenging capabilities. nih.gov

The antioxidant properties of indole derivatives are often attributed to the indole nucleus itself, particularly the heterocyclic nitrogen atom with its free electron pair, which acts as an active redox center. nih.gov Studies on C-3 substituted indole derivatives have shown that specific modifications can enhance their antioxidant activity. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety demonstrated significant antioxidant properties. nih.gov

In another study, novel N-H and N-substituted indole-2- and 3-carboxamide derivatives were synthesized and evaluated for their antioxidant role. researchgate.net While all tested compounds showed a strong inhibitory effect on the superoxide (B77818) anion, some derivatives also exhibited potent inhibition of lipid peroxidation. researchgate.net Furthermore, a series of indole-based caffeic acid amides were designed as hybrid antioxidants, with results indicating they are active free radical scavenging agents. nih.gov

Other Investigated Biological Activities of Indole Derivatives (Contextual for this compound Research)

The indole scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, including many approved drugs. nih.govmdpi.comresearchgate.net This diverse range of activities provides a rich context for the ongoing research into this compound and its derivatives.

Indole derivatives are known to possess a multitude of pharmacological properties, including:

Anticancer activity : Many indole-based compounds have been identified as potent anticancer agents, with some being used in clinical settings. nih.gov

Antiviral activity : Delavirdine is an example of an indole derivative used as an antiviral drug. mdpi.com

Antimigraine activity : Sumatriptan, an indole derivative, is a well-known treatment for migraines. mdpi.com

Antihypertensive activity : Perindopril contains an indole moiety and is used to treat high blood pressure. mdpi.com

Antiemetic activity : Synthetic indole derivatives like ondansetron (B39145) are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. mdpi.com

The ability of the indole ring to mimic peptide structures and bind to various enzymes contributes to the vast therapeutic potential of its derivatives. researchgate.net This broad spectrum of biological activity underscores the importance of continued investigation into novel indole compounds like this compound.

Antiviral Activity

The quest for novel antiviral agents has led researchers to explore the potential of various heterocyclic compounds, including indole derivatives. While direct studies on this compound derivatives are still emerging, research on structurally related indole compounds has shown promising antiviral effects. For instance, a study on a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters identified a derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, with significant in vitro activity against SARS-CoV-2. actanaturae.ruactanaturae.runih.gov This compound completely suppressed the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index of 78.6. actanaturae.runih.gov The mechanism of action for some antiviral indole derivatives is thought to involve the inhibition of viral fusion with host cell membranes, thereby preventing viral entry and replication. nih.gov Further investigation into derivatives of this compound is warranted to determine if this specific scaffold can yield potent and selective antiviral agents.

Antimalarial Activity

The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the discovery of new antimalarial agents. Indole derivatives have been a focal point in this research area. nih.gov While specific data on this compound derivatives is limited, studies on related structures like quinoline-4-carboxamides and other indole-based compounds have demonstrated significant antiplasmodial activity. nih.govacs.org For example, a series of quinoline-4-carboxamides, identified through phenotypic screening, showed low nanomolar in vitro potency against Plasmodium falciparum. acs.org The mechanism for some antimalarial quinoline (B57606) derivatives involves the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov Additionally, amino chalcone derivatives have been synthesized and shown to inhibit heme polymerization, a crucial process for parasite survival. researchgate.net These findings suggest that the carboxamide and amino functionalities are important for antimalarial activity, making this compound a scaffold worthy of investigation for its potential to yield novel antimalarial drug candidates.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov A significant breakthrough in this area involves a series of indole-4-carboxamides that have demonstrated potent antitubercular activity. nih.gov These compounds act as prodrugs, being hydrolyzed by a mycobacterial amidase to release 4-aminoindole, which is then converted into a toxic antimetabolite that inhibits tryptophan biosynthesis. nih.gov

Research has identified three discrete mechanisms by which Mtb can acquire resistance to these indole-4-carboxamides:

Loss-of-function mutations in the amidase responsible for hydrolyzing the carboxamide. nih.gov

Increased production of tryptophan precursors due to the loss of allosteric feedback inhibition of anthranilate synthase (TrpE). nih.gov

Mutations in tryptophan synthase (TrpAB) that reduce the incorporation of 4-aminoindole into the toxic 4-aminotryptophan. nih.gov

These findings highlight the tryptophan biosynthesis pathway as a key target for developing new anti-TB drugs and underscore the potential of the indole-4-carboxamide scaffold in this endeavor. nih.gov

| Compound Series | Target/Mechanism | Key Findings |

| Indole-4-carboxamides | Tryptophan Biosynthesis | Act as prodrugs, converted to a toxic antimetabolite of tryptophan. Resistance mechanisms identified. nih.gov |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several studies have explored the anticonvulsant potential of various indole derivatives. While direct evidence for this compound derivatives is scarce, research on related structures provides valuable insights. For instance, a study on tetracyclic indole derivatives identified N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide with an ED50 of 12.9 mg/kg in a rat maximal electroshock model. nih.gov Another study on isatin-based derivatives, which contain an indole core, showed that several compounds exhibited significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov These findings suggest that the indole nucleus, and potentially the carboxamide functional group, can contribute to anticonvulsant activity, indicating that this compound derivatives are a promising area for further exploration.

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder, and the development of new antidiabetic agents is a critical area of research. Indole derivatives have shown potential in this field, with some compounds exhibiting inhibitory effects on key enzymes involved in glucose metabolism. While specific studies on this compound derivatives are limited, research on other indole carboxamides has yielded promising results. A recent study focused on a novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as α-glucosidase inhibitors. researchgate.net Alpha-glucosidase is an enzyme that breaks down carbohydrates into glucose, and its inhibition can help to control postprandial hyperglycemia. The study found that all the synthesized compounds showed superior potency against yeast α-glucosidase compared to the standard inhibitor, acarbose. researchgate.net This suggests that the indole carboxamide scaffold is a viable starting point for the design of new and effective antidiabetic agents.

Antihypertensive Activity

Anticholinesterase Activity

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurodegenerative conditions. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. Several indole derivatives have been investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For example, a study on novel indole amines demonstrated that some of the synthesized compounds exhibited IC50 values for acetylcholinesterase inhibition that were comparable to the standard drug galantamine. researchgate.net Another study on carbohydrazide indole-isoxazole hybrid derivatives also reported in vitro anticholinesterase activity. sbmu.ac.ir Although specific data for this compound derivatives is not yet available, the consistent finding of anticholinesterase activity within the broader class of indole compounds suggests that this particular scaffold is a promising candidate for the development of new agents for neurodegenerative diseases.

Medicinal Chemistry and Rational Drug Design Applications

Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-indole-6-carboxamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their potency and selectivity.

Impact of Substituent Position and Nature on Biological Potency

The biological activity of this compound derivatives is highly dependent on the position and chemical nature of various substituents on the indole (B1671886) ring.

Research has shown that substitutions at the 4- and/or 6-positions of the indole ring are often optimal for enhancing anti-tuberculosis (anti-TB) activity. nih.gov For example, the introduction of a single bromo group at the 6-position of an indole ring resulted in a significant increase in activity compared to the unsubstituted and 5-halosubstituted analogues. nih.gov Furthermore, the presence of 4,6-dichloro substituents on the indole core led to a nearly three-fold increase in anti-TB activity. nih.gov

In a separate study focusing on inhibitors of the Na+/H+ exchanger, varying the position of the carbonylguanidine group from the 2- to the 7-position of the indole ring demonstrated that substitution at the 2-position was most effective for in vitro inhibitory activity. nih.gov This led to the synthesis of a series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, where compounds with an alkyl or substituted alkyl group at the 1-position showed the highest in vitro activities. nih.gov

The nature of the substituent also plays a critical role. For instance, in the development of VEGFR-2 inhibitors, a compound with a chloro group at the 4-position of an aromatic ring attached to the core structure showed the highest enzyme inhibitory activity. nih.gov In contrast, for EGFR inhibitors, an unsubstituted phenyl moiety was found to be the most potent. nih.gov These findings highlight the nuanced effects of substituent choice and placement in tailoring the biological activity of these compounds.

Below is an interactive table summarizing the impact of various substituents on the anti-TB activity of N-(rimantadine)-indole-2-carboxamides.

| Compound | Substituent(s) | MIC (μM) |

| 8a | Unsubstituted | >10 |

| 8e | 5-halo | ~2.8 |

| 8f | 6-bromo | 0.62 |

| 8g | 4,6-dichloro | 0.32 |

| 4 | 4,6-dimethyl | 0.88 |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.

Identification of Active Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,3,4-oxadiazole (B1194373) ring is a frequently utilized pharmacophore in drug design due to its favorable metabolic profile and its ability to form hydrogen bonds with receptor sites. nih.gov This moiety is considered an excellent bioisostere for amides and esters, enhancing lipophilicity and improving the compound's ability to cross cell membranes. nih.gov

In the context of this compound derivatives, the indole nucleus itself often forms a core part of the active pharmacophore. For instance, in the development of antitubercular agents, the indole-2-carboxamide scaffold has been identified as a key pharmacophore for inhibiting the Mycobacterium membrane protein Large (MmpL3). chemrxiv.org

Target Identification and Validation in Disease Pathways

The therapeutic potential of this compound derivatives lies in their ability to modulate specific biological pathways implicated in various diseases.

Targeting Protein Aggregation Pathways

Pathological protein aggregation is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's. nih.govnih.gov Derivatives of 4-aminoindole (B1269813) carboxamide have shown promise in curtailing the formation of α-synuclein and tau isoform 2N4R oligomers, which are key players in these diseases. nih.govresearchgate.net Studies have demonstrated that 4-aminoindole carboxamide derivatives exhibit better anti-fibrillar activity compared to their 5-aminoindole (B14826) counterparts. nih.gov Specifically, certain amide derivatives have been shown to possess both anti-oligomer and anti-fibril activities against α-synuclein and the 2N4R isoform of tau. nih.govresearchgate.net

Targeting Enzyme Active Sites

The inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of this compound have been designed to target the active sites of various enzymes.

For example, a series of novel 4-amino pteridine (B1203161) derivatives were developed to target the neuronal isoform of nitric oxide synthase (NOS-I). acs.org SAR studies revealed that while substitutions at the 2-, 5-, and 7-positions had no significant effect, bulky substituents at the 6-position, such as a phenyl group, markedly increased inhibitory potency, likely due to hydrophobic interactions within the enzyme's active site. acs.org

In another study, new indole derivatives were designed to target the tyrosine kinase activity of EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov Molecular docking studies showed that these compounds could fit within the active sites of these kinases, and in vitro assays confirmed their anti-proliferative properties. nih.gov

The table below shows the inhibitory activity of selected indole derivatives against EGFR and VEGFR-2.

| Compound | Target | IC50 (μM) |

| 4a | EGFR | 0.12 |

| 6c | VEGFR-2 | 0.15 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Targeting Molecular Transport Pathways (e.g., mmpL3 pathway)

The Mycobacterium membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for exporting trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govacs.org This makes MmpL3 a prime target for the development of new anti-TB drugs.

Indole carboxamides are among the diverse classes of small-molecule inhibitors that have been identified as targeting MmpL3. nih.gov These compounds have been shown to be bactericidal and to cause the accumulation of trehalose monomycolates, consistent with the inhibition of MmpL3. nih.gov The specificity of some indole carboxamides for mycobacteria further enhances their potential as anti-TB agents. nih.gov

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" compound from a large library of molecules, which shows moderate activity against a specific biological target. This hit then undergoes a rigorous process of chemical modification, known as lead optimization, to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. preprints.org

In the context of indole-based compounds, lead optimization is a well-documented process. For instance, in the development of agents against the parasite Trypanosoma cruzi, the cause of Chagas disease, initial hits containing an indole core were identified through high-content screening of a commercial library. acs.org These initial compounds, while showing moderate potency and good selectivity, required optimization to improve properties like aqueous solubility and metabolic stability. acs.orgnih.gov

Structure-activity relationship (SAR) studies are central to lead optimization. These studies involve systematically altering parts of the lead compound's structure and assessing the impact on its biological activity. For a series of 1H-indole-2-carboxamides, researchers explored how different substituents on the indole core affected their anti-parasitic activity. acs.orgnih.gov

Key findings from such optimization efforts often reveal specific structural requirements for activity. For example, studies on indole-2-carboxamides showed that small, electron-donating groups at the 5-position of the indole ring were favorable for potency. acs.orgnih.gov

Table 1: Example of Structure-Activity Relationship (SAR) for Indole-5-Substituents

| Compound Modifier | Substituent at 5-Position | Potency (pEC₅₀) |

| Electron Donating | Methyl | 5.4 - 6.2 |

| Electron Donating | Cyclopropyl | 5.4 - 6.2 |

| Electron Donating | Ethyl | 5.4 - 6.2 |

| Electron Donating | Methoxy (B1213986) | 5.4 - 6.2 |

| Electron Withdrawing | Halogen (Cl, F) | < 4.2 (inactive) |

| Electron Withdrawing | Trifluoromethyl (CF₃) | < 4.2 (inactive) |

| Data derived from studies on 1H-indole-2-carboxamides against T. cruzi. acs.orgnih.gov |

This data clearly indicates that for this particular series, electron-donating groups enhance activity, while electron-withdrawing groups are detrimental. This type of information is crucial for guiding the design of more potent analogues. Optimization efforts also focus on improving drug metabolism and pharmacokinetic (DMPK) properties, as poor metabolic stability can limit a compound's effectiveness in vivo. nih.gov

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new lead compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the essential pharmacophoric features responsible for its biological activity. nih.govnih.gov This approach can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.gov The this compound structure can serve as a starting point for such a strategy.

Given that the indole scaffold is a privileged structure that interacts with many biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes, it is a valuable template. nih.govmdpi.comnih.gov A scaffold hopping approach might involve replacing the indole core with other heterocyclic systems known to be bioisosteric, such as quinazoline, quinoline (B57606), or benzofuran. nih.govnih.gov For example, a series of 4-aminoquinazolines were designed using a scaffold hopping approach inspired by known antimycobacterial agents, resulting in potent new compounds. nih.gov

Isosteric and bioisosteric replacements are more subtle modifications, where one atom or group of atoms is exchanged for another with similar physical or chemical properties. This is done to modulate a compound's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, several isosteric replacements could be envisioned:

Amino Group (C4): The 4-amino group could be replaced with a hydroxyl (-OH), methoxy (-OCH₃), or small alkyl group to probe the importance of the hydrogen bond donor capability.

Carboxamide Group (C6): The carboxamide (-CONH₂) is a versatile functional group. It can be replaced with other hydrogen-bonding groups like a sulfonamide (-SO₂NH₂) or a reversed amide (-NHCO-). The amide nitrogen could also be alkylated.

Indole Nitrogen (N1): The N-H of the indole can be replaced with an N-alkyl group (e.g., N-methyl) to prevent it from acting as a hydrogen bond donor and to increase lipophilicity. nih.gov

An example of bioisosteric replacement can be seen in the design of dopamine (B1211576) D2 receptor agonists, where 4-(aminoethoxy)indole derivatives were developed as analogues of a phenol-containing lead compound. acs.org This demonstrates how parts of the indole scaffold can be strategically modified to mimic the interactions of a different chemical group.

Table 2: Potential Isosteric Replacements for the this compound Scaffold

| Original Functional Group | Position | Potential Isostere(s) | Rationale for Replacement |

| Amino (-NH₂) | C4 | Hydroxyl (-OH), Methoxy (-OCH₃) | Modulate hydrogen bonding, polarity |

| Carboxamide (-CONH₂) | C6 | Sulfonamide (-SO₂NH₂), Tetrazole | Alter acidity, metabolic stability, H-bonding pattern |

| Indole N-H | N1 | N-Methyl (-NCH₃) | Remove H-bond donor, increase lipophilicity |

Prodrug Strategies for Indole Carboxamides

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. baranlab.org This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.gov

For a molecule like this compound, both the 4-amino group and the 6-carboxamide group provide functional handles that can be chemically modified to create prodrugs.

Modifying the Amino Group: The primary amino group at the C4 position is a key site for prodrug derivatization. It can be acylated to form an amide linkage with various promoieties. For instance, linking an amino acid could improve solubility and potentially utilize amino acid transporters for absorption. Upon entering the body, endogenous amidases or esterases would cleave the promoiety to release the active parent drug.

Modifying the Carboxamide Group: The terminal -NH₂ of the carboxamide could potentially be modified, for example, by creating an N-acyloxy or N-phospho-oxy derivative. These linkages are designed to be cleaved by enzymes in the body.

Improving Aqueous Solubility: Conversely, to improve water solubility for certain administration routes, a highly polar or ionizable promoiety could be attached. nih.gov For example, linking a phosphate (B84403) group to the 4-amino group would create a highly water-soluble phosphate prodrug that can be cleaved by alkaline phosphatases in the body.

The design of a prodrug requires careful selection of the promoiety and the linker to ensure that the active drug is released at the desired site and rate. nih.gov

Computational Studies and in Silico Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the binding mode and affinity of a ligand to a target protein. nih.gov

While no specific molecular docking studies for 4-Amino-1H-indole-6-carboxamide were found, numerous studies on other indole (B1671886) carboxamide derivatives exist. nih.govnih.govmdpi.com These studies typically involve:

Binding Affinity Predictions

Binding affinity predictions estimate the strength of the interaction between a ligand and its target receptor. These predictions are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a lower value typically indicates a stronger interaction. mdpi.com For various indole derivatives, docking studies have been used to predict their affinity for targets like bacterial proteins or protein kinases. mdpi.comnih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

This analysis identifies the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For many biologically active indole carboxamides, the indole core and the carboxamide group are crucial for forming these interactions with amino acid residues in the active site of a protein. nih.gov

Active Site Characterization

Molecular docking helps to characterize the binding pocket of a target protein, revealing key amino acid residues that are important for ligand binding. nih.gov Understanding the active site is essential for designing more potent and selective inhibitors.

Molecular Dynamics Simulations